molecular formula C6H10N2O2 B8412468 1-Acetyl-2-oxo-1,3-diaza-cyclohexane

1-Acetyl-2-oxo-1,3-diaza-cyclohexane

Cat. No. B8412468
M. Wt: 142.16 g/mol
InChI Key: ORYUSEHLRDFZSB-UHFFFAOYSA-N
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Patent
US03972869

Procedure details

The mixture of 10 parts by weight of 1,3-diaza-cyclohexan-2-one, 11.8 parts by weight of acetylchloride, 8.7 parts by weight of pyridine, 50 parts by volume of tetrahydrofurane and 50 parts by volume of chloroform was stirred for 24 hours at room temperature, filtered and washed out with tetrahydrofurane chloroform (1:1). The combined solutions were evaporated to dryness, recrystallized from acetone/ethanol; 50 parts by volume of NaHCO3 -solution were added, and the mixture was extracted 3 times with 50 parts by volume of ethylacetate at a time. The combined organic solutions were dried over MgSO4, evaporated to dryness, and the residue was recrystallized from acetone/petrol-ether.
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][NH:3][C:2]1=[O:7].[C:8](Cl)(=[O:10])[CH3:9].N1C=CC=CC=1.O1CCCC1>C(Cl)(Cl)Cl>[C:8]([N:1]1[CH2:6][CH2:5][CH2:4][NH:3][C:2]1=[O:7])(=[O:10])[CH3:9]

Inputs

Step One
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(NCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed out with tetrahydrofurane chloroform (1:1)
CUSTOM
Type
CUSTOM
Details
The combined solutions were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone/ethanol
ADDITION
Type
ADDITION
Details
50 parts by volume of NaHCO3 -solution were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with 50 parts by volume of ethylacetate at a time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from acetone/petrol-ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)(=O)N1C(NCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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